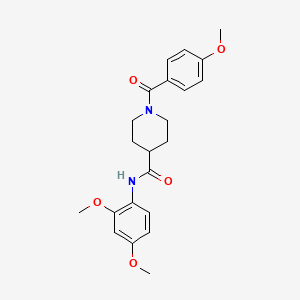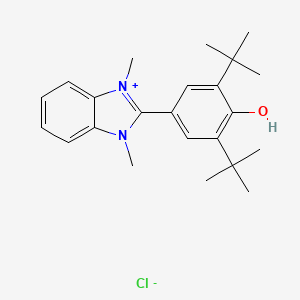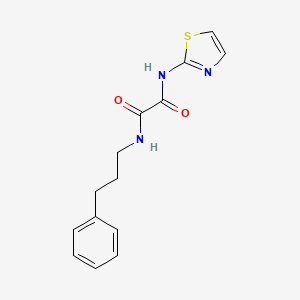
2-(benzylthio)-N-(4-iodophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-(4-iodophenyl)benzamide, also known as BITPB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of benzamides and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(benzylthio)-N-(4-iodophenyl)benzamide is not fully understood. However, it has been proposed to act through the inhibition of various signaling pathways such as the PI3K/AKT/mTOR pathway, NF-κB pathway, and MAPK pathway. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
2-(benzylthio)-N-(4-iodophenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce the production of various inflammatory mediators such as TNF-α, IL-1β, and IL-6. In addition, it has been found to protect against oxidative stress-induced neuronal damage by reducing the production of reactive oxygen species and enhancing the activity of various antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(benzylthio)-N-(4-iodophenyl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activities can be easily evaluated using various in vitro and in vivo assays. However, its limitations include its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-(benzylthio)-N-(4-iodophenyl)benzamide. One of the potential areas of research is the development of 2-(benzylthio)-N-(4-iodophenyl)benzamide-based drug formulations for the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of research is the elucidation of its exact mechanism of action and the identification of its molecular targets. Furthermore, the evaluation of its safety and efficacy in preclinical and clinical studies is necessary for its translation into clinical practice.
Conclusion
In conclusion, 2-(benzylthio)-N-(4-iodophenyl)benzamide is a promising therapeutic agent that has been extensively studied for its potential in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is necessary to fully understand its therapeutic potential and translate it into clinical practice.
Méthodes De Synthèse
2-(benzylthio)-N-(4-iodophenyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-iodoaniline with benzyl mercaptan, followed by the reaction with 2-chlorobenzoyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
2-(benzylthio)-N-(4-iodophenyl)benzamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported its anti-proliferative activity against cancer cells, anti-inflammatory activity against various inflammatory mediators, and neuroprotective activity against oxidative stress-induced neuronal damage.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(4-iodophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16INOS/c21-16-10-12-17(13-11-16)22-20(23)18-8-4-5-9-19(18)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEDUDJQZAAGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5107609.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107622.png)
![2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5107624.png)



![4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107660.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5107664.png)

![7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5107688.png)

![N-(4-ethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5107697.png)
![N-(3,4-dimethylphenyl)-2-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5107703.png)
![6-amino-4-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107707.png)